molecular formula C13H10Cl2O B2831853 (2,4-Dichlorophenyl)(phenyl)methanol CAS No. 29334-23-4

(2,4-Dichlorophenyl)(phenyl)methanol

Cat. No.: B2831853
CAS No.: 29334-23-4
M. Wt: 253.12
InChI Key: KOMWHXYBCOVOGL-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(phenyl)methanol: is an organic compound with the molecular formula C13H10Cl2O. It is a white solid that is used in various chemical and industrial applications. This compound is known for its unique chemical properties, which make it valuable in scientific research and industrial processes.

Mechanism of Action

Target of Action

(2,4-Dichlorophenyl)(phenyl)methanol, also known as 2,4-Dichlorobenzyl alcohol, is a mild antiseptic . It is capable of killing bacteria and viruses associated with mouth and throat infections . Therefore, its primary targets are the bacteria and viruses present in the mouth and throat.

Mode of Action

The compound interacts with its targets (bacteria and viruses) by denaturing their proteins and disrupting their structure . This interaction results in the death of the bacteria and viruses, thereby alleviating the infection .

Biochemical Pathways

It is known that the compound interferes with the protein structure of bacteria and viruses, which likely disrupts their normal biological functions .

Pharmacokinetics

It is commonly used in throat lozenges , suggesting that it is likely absorbed through the mucous membranes in the mouth and throat

Result of Action

The primary result of the action of this compound is the death of bacteria and viruses in the mouth and throat . This leads to a reduction in the symptoms of mouth and throat infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH level of the environment can affect the compound’s antiseptic activity Additionally, the presence of other substances, such as those found in saliva or food, might interact with the compound and potentially affect its efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichlorophenyl)(phenyl)methanol typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:

  • Dissolve 2,4-dichlorobenzaldehyde in anhydrous ether.
  • Add phenylmagnesium bromide dropwise to the solution while maintaining the temperature below 10°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Quench the reaction with water and extract the organic layer.
  • Purify the product by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems for precise control of temperature and reagent addition.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2,4-Dichlorophenyl)(phenyl)methanol can be oxidized to form (2,4-dichlorophenyl)(phenyl)methanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to (2,4-dichlorophenyl)(phenyl)methane using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: (2,4-Dichlorophenyl)(phenyl)methanone.

    Reduction: (2,4-Dichlorophenyl)(phenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2,4-Dichlorophenyl)(phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of chlorinated phenyl compounds on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting bacterial and viral infections.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the manufacture of polymers and resins.

Comparison with Similar Compounds

    (2,4-Dichlorophenyl)methanol: A related compound with similar chemical properties but lacking the phenyl group.

    (2,4-Dichlorophenyl)(phenyl)methanone: The oxidized form of (2,4-Dichlorophenyl)(phenyl)methanol.

    (2,4-Dichlorophenyl)(phenyl)methane: The reduced form of this compound.

Uniqueness: this compound is unique due to the presence of both 2,4-dichlorophenyl and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound in various applications, from chemical synthesis to biological research.

Properties

IUPAC Name

(2,4-dichlorophenyl)-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMWHXYBCOVOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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